N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1105191-50-1
VCID: VC2633124
InChI: InChI=1S/C9H13N3O2S/c1-2-3-10-8(14)5-12-7(6-13)4-11-9(12)15/h2,4,13H,1,3,5-6H2,(H,10,14)(H,11,15)
SMILES: C=CCNC(=O)CN1C(=CNC1=S)CO
Molecular Formula: C9H13N3O2S
Molecular Weight: 227.29 g/mol

N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

CAS No.: 1105191-50-1

Cat. No.: VC2633124

Molecular Formula: C9H13N3O2S

Molecular Weight: 227.29 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide - 1105191-50-1

Specification

CAS No. 1105191-50-1
Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
IUPAC Name 2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-prop-2-enylacetamide
Standard InChI InChI=1S/C9H13N3O2S/c1-2-3-10-8(14)5-12-7(6-13)4-11-9(12)15/h2,4,13H,1,3,5-6H2,(H,10,14)(H,11,15)
Standard InChI Key YOIORHXCQIFOTB-UHFFFAOYSA-N
SMILES C=CCNC(=O)CN1C(=CNC1=S)CO
Canonical SMILES C=CCNC(=O)CN1C(=CNC1=S)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide integrates several key structural features that define its chemical identity and potential reactivity. The compound is built around a central 1H-imidazole heterocycle, which provides an aromatic scaffold with two nitrogen atoms at positions 1 and 3 . At position 2 of the imidazole ring, a mercapto (thiol) group is present, which can exist in tautomeric equilibrium with its thione form, contributing to the compound's redox properties and potential for metal coordination.

Position 5 of the imidazole ring bears a hydroxymethyl group (-CH₂OH), which introduces polarity and hydrogen bonding capability to this region of the molecule . The N1 position of the imidazole is substituted with an acetamide group through a methylene bridge (-CH₂-CO-NH-), creating a flexible linker extending from the heterocyclic core. The nitrogen of this acetamide moiety is further modified with an allyl group (CH₂=CH-CH₂-), introducing an unsaturated hydrocarbon chain with potential for additional reactions.

Based on the structure of the related compound 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide described in the literature, the target compound can be represented with the molecular formula C₉H₁₃N₃O₂S, reflecting the addition of an allyl group (C₃H₅) to the parent structure .

Physical Properties

The physical properties of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be predicted based on its structural features and comparison with related imidazole derivatives. Table 1 summarizes the anticipated physical properties of the compound.

Table 1: Predicted Physical Properties of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

PropertyPredicted ValueBasis for Prediction
Molecular Weight227.28 g/molCalculated from molecular formula C₉H₁₃N₃O₂S
Physical StateCrystalline solidTypical for similar imidazole derivatives
ColorWhite to off-whiteCommon for pure imidazole derivatives
SolubilityModerate in polar organic solvents; limited water solubilityBased on balance of hydrophilic and hydrophobic groups
Melting Point150-180°C (estimated)Based on similar functionalized imidazoles
Log P~1.2-1.8Estimated based on structural features
pKa~8-9 for the mercapto groupBased on typical thiol pKa values

The compound's amphiphilic character, resulting from the presence of both hydrophilic (hydroxymethyl, amide) and lipophilic (mercapto, allyl) groups, would likely influence its solubility profile and membrane permeability characteristics. The N-allyl group would be expected to increase the compound's lipophilicity compared to the non-allylated parent compound, potentially enhancing cell membrane penetration while maintaining sufficient water solubility through the hydroxymethyl and amide functionalities.

Spectroscopic Characteristics

Spectroscopic data for N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be anticipated based on its structural features and comparison with related imidazole derivatives described in the literature . Table 2 summarizes the expected spectroscopic characteristics.

Table 2: Predicted Spectroscopic Data for N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

Spectroscopic MethodExpected Key Features
FTIR (KBr)3300-3400 cm⁻¹ (O-H stretch), 3000-3100 cm⁻¹ (C-H aromatic), 2500-2600 cm⁻¹ (S-H stretch), 1630-1680 cm⁻¹ (C=O amide), 1580-1600 cm⁻¹ (C=C allyl), 1500-1550 cm⁻¹ (C=C imidazole), 1400-1450 cm⁻¹ (C-N amide), 1050-1100 cm⁻¹ (C-O stretch)
¹H NMR (400 MHz, DMSO-d₆)δ 7.0-7.5 (1H, s, imidazole C-H), δ 5.7-5.9 (1H, m, -CH=CH₂), δ 5.1-5.3 (2H, dd, =CH₂), δ 4.8-5.0 (1H, t, OH), δ 4.5-4.7 (2H, s, CH₂OH), δ 4.5-4.7 (2H, s, N-CH₂-CO), δ 3.8-4.0 (2H, d, N-CH₂-CH=), δ 3.2-3.4 (1H, s, SH)
¹³C NMR (100 MHz, DMSO-d₆)δ 165-170 (C=O), δ 155-160 (C-S), δ 133-136 (CH=CH₂), δ 130-135 (imidazole C-5), δ 125-130 (imidazole C-4), δ 115-120 (CH₂=CH), δ 55-60 (CH₂OH), δ 48-52 (N-CH₂-CO), δ 40-45 (N-CH₂-CH=)
Mass Spectrometrym/z 227 [M]⁺, m/z 186 (loss of allyl), m/z 169 (loss of CH₂=CH-CH₂NH-), m/z 144 (loss of mercapto and hydroxymethyl)

Based on spectral data of related compounds from the literature, the FTIR spectrum would likely show characteristic absorptions for the functional groups present in the molecule . The ¹H NMR spectrum would display signals corresponding to the various proton environments, with distinctive patterns for the allyl group, the imidazole proton, and the methylene protons adjacent to the functional groups . The ¹³C NMR would provide information about the carbon skeleton, with characteristic chemical shifts for the carbonyl, the imidazole carbons, and the allyl group carbons.

Synthesis Methods

Retrosynthetic Analysis

The synthesis of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be approached through a retrosynthetic analysis identifying key disconnections and precursors. Figure 1 outlines a potential retrosynthetic pathway.

The target compound can be derived from the N-allylation of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, which in turn can be prepared through N-alkylation of 5-(hydroxymethyl)-2-mercapto-1H-imidazole with chloroacetamide or a similar reagent. The 5-(hydroxymethyl)-2-mercapto-1H-imidazole precursor could be obtained through appropriate functional group transformations of commercially available imidazole derivatives.

Synthesis of Precursor Compound

Based on synthetic approaches described for related imidazole derivatives , the synthesis of the precursor 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide could follow a procedure similar to those used for other N-substituted imidazoles.

A potential synthetic route would involve the reaction of 5-(hydroxymethyl)-2-mercapto-1H-imidazole with chloroacetamide under basic conditions . The procedure could be adapted from reported methods for similar compounds:

  • Dissolve 5-(hydroxymethyl)-2-mercapto-1H-imidazole in dimethyl sulfoxide (40 mL)

  • Add chloroacetamide in ethanol (40 mL) to the solution

  • Heat the mixture at approximately 80°C for 1.5 hours

  • Cool the reaction mixture to room temperature

  • Add 10% sodium hydroxide solution dropwise until precipitation occurs

  • Filter the precipitate and recrystallize from ethanol

  • Wash the purified product with cold water and dry

This approach is modeled after the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetic acid described in the literature, with modifications appropriate for the different functional groups present .

N-Allylation Methods

For the transformation of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide to N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, several N-allylation strategies could be employed, particularly focusing on metal catalyst-free methods as mentioned in the available literature .

Table 3: Potential N-Allylation Methods for Synthesis of Target Compound

MethodReagents and ConditionsAdvantagesLimitations
Direct N-allylationAllyl bromide, K₂CO₃, DMF, 50-60°C, 12hStraightforward procedure, commonly usedPotential for over-alkylation, sensitive to steric factors
Phase-transfer catalysisAllyl bromide, NaOH (50% aq.), tetrabutylammonium bromide, CH₂Cl₂, RT to 40°C, 6-8hMild conditions, potentially higher selectivityRequires phase-transfer catalyst, two-phase system
Mitsunobu reactionAllyl alcohol, PPh₃, DEAD or DIAD, THF, RT to 40°C, 4-6hGood for sterically hindered substrates, mild conditionsMore complex reagents, byproducts can complicate purification

The choice of N-allylation method would depend on several factors, including the sensitivity of the mercapto and hydroxymethyl groups to the reaction conditions, the desired selectivity for the amide nitrogen, and the scalability requirements. A phase-transfer catalysis approach might offer a good balance of reactivity and selectivity, allowing the allylation to proceed under relatively mild conditions while minimizing side reactions at other nucleophilic sites in the molecule .

The general reaction for the direct N-allylation approach can be represented as:

2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide + CH₂=CHCH₂Br + K₂CO₃ → N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide + KBr + KHCO₃

Purification and Characterization

Following synthesis, the target compound would require purification and comprehensive characterization. Based on procedures described for related compounds , the purification could involve:

  • Recrystallization from an appropriate solvent system (ethanol or ethanol/water)

  • Column chromatography if necessary, using silica gel and a suitable mobile phase

  • Washing with cold water to remove inorganic salts and water-soluble impurities

Characterization would include determination of physical properties (melting point, solubility) and spectroscopic analysis using FTIR, NMR (¹H and ¹³C), and mass spectrometry as outlined in Section 2.3. Additional techniques such as elemental analysis would confirm the elemental composition of the synthesized compound.

Structural FeaturePotential Biological ActivityMechanism of Action
Imidazole coreEnzyme inhibition, receptor bindingH-bonding, π-stacking, metal coordination
Mercapto groupAntioxidant activity, metal chelationFree radical scavenging, interaction with metal-containing enzymes
Hydroxymethyl groupEnhanced aqueous solubility, hydrogen bondingInteraction with polar residues in target proteins
Acetamide linkerReceptor recognition, conformational flexibilityH-bond formation, optimal positioning of pharmacophores
N-allyl groupIncreased lipophilicity, potential for covalent bindingEnhanced membrane permeability, reaction with nucleophilic residues

Enzyme Inhibition

The combination of functional groups present in N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide suggests potential for enzyme inhibition activities. The imidazole ring with its mercapto substituent could interact with metal-containing enzymes or those with active site cysteine residues. The literature indicates that structurally related compounds have been investigated as poly(ADP-ribose) polymerase (PARP) inhibitors .

PARP inhibitors have shown applications beyond oncology, with significant potential as anti-inflammatory agents . The inhibition of PARP enzymes can modulate inflammatory pathways by affecting NF-κB signaling and oxidative stress responses, suggesting that N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide could potentially exhibit anti-inflammatory properties.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for the rational design and optimization of bioactive compounds. For N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, several structure-activity considerations can be identified:

Table 5: Structure-Activity Relationship Analysis for N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

ModificationPredicted Effect on PropertiesPotential Impact on Biological Activity
Removal of N-allyl groupDecreased lipophilicity, increased H-bond donationAltered membrane permeability, different receptor binding profile
Replacement of mercapto with alkyl/arylLoss of metal-binding capacity, reduced redox activityDiminished antioxidant capacity, different enzyme interaction pattern
Conversion of hydroxymethyl to other groupsAltered solubility profile, modified H-bondingChanged pharmacokinetics, different target recognition
Variation in acetamide linker lengthModified spatial arrangement of key groupsAltered binding geometry, potential changes in target specificity
Substitution on allyl groupFine-tuning of lipophilicity and reactivityOptimized metabolic stability and target interaction

Physicochemical Profile and Drug-Likeness

Compliance with Drug-Likeness Rules

The physicochemical properties of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide can be assessed in relation to established drug-likeness criteria, such as Lipinski's Rule of Five and related parameters. These analyses help predict the compound's potential as a drug candidate based on properties that influence absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Table 6: Drug-Likeness Assessment of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

ParameterPredicted ValueLipinski ThresholdCompliance
Molecular Weight227.28 g/mol<500 g/molYes
Log P~1.2-1.8≤5Yes
H-bond Donors3 (OH, NH, SH)≤5Yes
H-bond Acceptors5 (O, N, S atoms)≤10Yes
Rotatable Bonds6≤10 (Veber rule)Yes
Polar Surface Area~90-100 Ų (estimated)≤140 Ų (Veber rule)Yes

Based on these predictions, N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide appears to comply with the major drug-likeness rules, suggesting favorable physicochemical properties for potential pharmaceutical applications. The balanced profile of hydrophilic and lipophilic elements, combined with moderate molecular weight and appropriate numbers of hydrogen bond donors and acceptors, indicates potential for good oral bioavailability.

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and quality control of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide, several chromatographic techniques could be employed:

Table 7: Potential Chromatographic Methods for Analysis of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide

TechniqueConditionsApplication
HPLCC18 column, Methanol/water gradient, UV detection at 220-280 nmPurity determination, quantitative analysis
TLCSilica gel, Ethyl acetate/methanol/ammonia (85:10:5), UV visualizationReaction monitoring, preliminary purity assessment
GC-MSAfter derivatization (e.g., silylation), temperature programmingStructural confirmation, trace analysis

Spectroscopic Analysis

In addition to the spectroscopic data outlined in Section 2.3, advanced spectroscopic techniques could provide detailed structural information:

  • 2D NMR spectroscopy (COSY, HSQC, HMBC) for complete structural assignment

  • High-resolution mass spectrometry for accurate mass determination

  • X-ray crystallography, if suitable crystals can be obtained, for definitive 3D structural characterization

These analytical techniques would be essential for confirming the identity, purity, and structural integrity of synthesized N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide.

Comparative Analysis with Related Compounds

Structural Analogs

A comparative analysis of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide with structurally related compounds provides context for understanding its potential properties and activities.

Table 8: Comparison of N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide with Related Compounds

CompoundKey Structural DifferencesComparative Analysis
2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamideLacks N-allyl groupLower lipophilicity, additional H-bond donor site, potentially different pharmacokinetics
2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamideMethyl vs. mercapto at C2, nitro vs. hydroxymethyl at C5Different electronic properties, potentially greater electron-withdrawing character, established synthetic protocols
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamideAromatic vs. allyl on amide N, different core substitutionMore rigid structure, halogenated aromatic substituent, documented spectroscopic characteristics

This comparison highlights the unique combination of features in N-allyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide that distinguish it from related compounds. The presence of both a mercapto group and a hydroxymethyl group on the imidazole ring, combined with the N-allyl acetamide moiety, creates a distinctive chemical entity with potentially unique properties and activities.

Functional Group Contributions

  • The imidazole ring provides aromaticity, basicity, and a scaffold for presenting the functional groups

  • The mercapto group offers redox properties, metal coordination ability, and nucleophilicity

  • The hydroxymethyl group contributes hydrophilicity, hydrogen bonding capability, and potential for further functionalization

  • The acetamide linker provides conformational flexibility and additional hydrogen bonding sites

  • The N-allyl group introduces lipophilicity, potential for metabolic transformation, and synthetic versatility

Understanding these contributions helps in predicting the compound's behavior in biological systems and guides potential modifications for optimizing specific properties or activities.

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